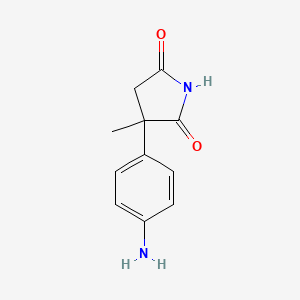

3-(4-Amino-phenyl)-3-methyl-pyrrolidine-2,5-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O2 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

3-(4-aminophenyl)-3-methylpyrrolidine-2,5-dione |

InChI |

InChI=1S/C11H12N2O2/c1-11(6-9(14)13-10(11)15)7-2-4-8(12)5-3-7/h2-5H,6,12H2,1H3,(H,13,14,15) |

InChI Key |

MAUIJSRGENXQBY-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)NC1=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Biological Activity

3-(4-Amino-phenyl)-3-methyl-pyrrolidine-2,5-dione is a synthetic organic compound characterized by a pyrrolidine ring with a substituted amino group and a phenyl group. Its molecular formula is CHNO, with a molecular weight of approximately 204.22 g/mol. This compound has garnered attention due to its potential therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Synthesis

The structural features of this compound include:

- A pyrrolidine ring

- An amino group at the para position of the phenyl ring

This specific substitution is crucial for its biological activity, particularly its interaction with cytochrome P450 enzymes involved in steroid hormone biosynthesis.

Synthesis Methods

Several synthetic routes have been reported for this compound, which typically involve:

- Hydrogenation catalysts (e.g., palladium on carbon)

- Oxidizing agents (e.g., potassium permanganate)

- Halogenating agents (e.g., bromine)

These reactions are conducted under controlled temperature and pressure conditions to ensure desired product formation.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

- Anticonvulsant Activity : The compound has shown promise in anticonvulsant studies, potentially offering therapeutic benefits in epilepsy and related disorders.

- Anticancer Properties : Preliminary studies suggest that it may possess anticancer properties, particularly against non-small cell lung cancer (A549 cells), where it demonstrated cytotoxic effects comparable to standard chemotherapeutic agents like cisplatin .

Interaction Studies

The compound interacts with various biological targets, enhancing its pharmacological profile. Notably, it has been linked to the inhibition of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in cancer progression and immune response modulation .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds structurally related to this compound and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-(4-Chlorophenyl)-pyrrolidine-2,5-dione | Contains a chlorine substituent | Anticonvulsant activity |

| 1-(2-Fluorophenyl)-3-(4-morpholinophenyl)amino-pyrrolidine-2,5-dione | Fluorine substitution on phenyl | Potential anti-cancer properties |

| 3-(4-Methylphenyl)-pyrrolidine-2,5-dione | Methyl group on phenyl | Analgesic effects |

Case Studies and Research Findings

- Anticancer Activity : In vitro studies have shown that this compound reduces the viability of A549 cells significantly. The cytotoxicity was assessed using MTT assays, where the compound exhibited a notable decrease in cell viability compared to untreated controls .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding modes of this compound with target proteins involved in cancer pathways. These studies suggest that the amino substitution enhances binding affinity to specific receptors compared to other derivatives .

Scientific Research Applications

Research has indicated that 3-(4-Amino-phenyl)-3-methyl-pyrrolidine-2,5-dione exhibits several biological activities, including:

- Anticonvulsant Properties : Studies have shown that derivatives of pyrrolidine-2,5-dione exhibit significant anticonvulsant activity in animal models. This is particularly relevant for developing new treatments for epilepsy .

- Analgesic Effects : The compound has been evaluated for its potential to alleviate pain, demonstrating effectiveness in both acute and chronic pain models .

Interaction with Biological Targets

The compound interacts with various biological targets, including:

- Cytochrome P450 Enzymes : Its structural features allow it to influence steroid hormone biosynthesis through interactions with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Cyclization of Amino Acids : This method involves cyclizing amino acids under acidic conditions to form the pyrrolidine ring.

- Substitution Reactions : Various reagents can be employed to introduce substituents on the phenyl ring or nitrogen atom of the pyrrolidine ring.

Case Study 1: Anticonvulsant Activity

A study investigated the anticonvulsant effects of several derivatives of this compound using animal models. Key findings included:

- Significant Reduction in Seizures : Compounds demonstrated a marked decrease in seizure frequency compared to control groups.

- Mechanism of Action : The anticonvulsant effect is believed to result from modulation of neuronal voltage-sensitive sodium and calcium channels .

Case Study 2: Analgesic Activity

Another investigation focused on the analgesic properties of this compound:

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Substituent Effects: Methyl vs. Ethyl: Methyl groups at the 3-position enhance aromatase inhibition (Ki = 0.8 µM vs. 1.0 µM) . Amino Group: The 4-aminophenyl moiety is critical for aromatase binding; nitro or unsubstituted phenyl analogs show weak activity .

Linker Modifications :

- Piperazine or morpholine linkers improve anticonvulsant activity by enhancing blood-brain barrier penetration .

Hybrid Scaffolds: Thiophene or thiazolidinone hybrids broaden therapeutic applications to epilepsy and cancer .

Preparation Methods

Aza-Michael Addition Approach

The Aza-Michael addition is a cornerstone method for constructing pyrrolidine-2,5-dione frameworks. For 3-(4-Amino-phenyl)-3-methyl-pyrrolidine-2,5-dione, this approach involves the reaction of a methyl-substituted maleimide with 4-nitrobenzylamine, followed by nitro group reduction.

Reaction Steps :

-

Maleimide Functionalization : 3-Methylmaleimide is prepared via cyclization of methylsuccinic anhydride with ammonium acetate under reflux.

-

Nucleophilic Attack : 4-Nitrobenzylamine undergoes Aza-Michael addition to 3-methylmaleimide in tetrahydrofuran (THF) at 0–5°C, facilitated by triethylamine (TEA) as a base.

-

Nitro Reduction : The intermediate 3-(4-nitrobenzyl)-3-methyl-pyrrolidine-2,5-dione is hydrogenated using Pd/C (10% w/w) in methanol under H₂ (1 atm), yielding the target amine.

Key Data :

Copper-Catalyzed Cycloaddition Method

Copper(I)-mediated 1,3-dipolar cycloaddition offers a regioselective pathway to introduce the 4-aminophenyl group. This method leverages in situ azide formation and subsequent click chemistry.

Procedure :

-

Azide Synthesis : 4-Azidoaniline is generated from 4-nitroaniline via diazotization and sodium azide substitution.

-

Cycloaddition : 3-Methylacetylene-pyrrolidine-2,5-dione reacts with 4-azidoaniline in the presence of CuI (5 mol%) and sodium ascorbate in DMF at 80°C.

-

Workup : The triazole-linked intermediate is hydrolyzed under acidic conditions (HCl, 1M) to yield the final product.

Optimization Insights :

Tosylation-Elimination Strategy

Tosylation-elimination enables the formation of the pyrrolidine ring while introducing substituents via concerted mechanisms.

Synthetic Pathway :

-

Dihydroxypyrrolidine Precursor : 3,4-Dihydroxy-3-methyl-pyrrolidine-2,5-dione is synthesized from methylmalonic acid and urea under pyrolytic conditions.

-

Tosylation : Treatment with TsCl (2 eq) in dichloromethane (DCM) with K₂CO₃ selectively tosylates hydroxyl groups.

-

Elimination : Heating the tosylated intermediate with DBU (1,8-diazabicycloundec-7-ene) in toluene induces elimination, forming the conjugated diene and subsequent aromatization with 4-nitrobenzaldehyde.

-

Reduction : Catalytic hydrogenation (H₂, Pd/BaSO₄) reduces the nitro group to an amine.

Mechanistic Validation :

Density Functional Theory (DFT) studies (B3LYP/6-31G**) confirmed a concerted elimination mechanism with a transition state energy barrier of 28.3 kcal/mol, favoring the formation of the 3-substituted product.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes cost-effectiveness and scalability. Continuous flow reactors (CFRs) have been adapted for large-scale production:

CFR Parameters :

-

Reactor Type : Microtubular reactor (ID: 1 mm).

-

Residence Time : 30 min at 100°C.

-

Catalyst : Immobilized lipase (Candida antarctica) for enantioselective steps.

Advantages :

Optimization and Yield Enhancement

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|

| THF | TEA | 68 | 92 |

| DMF | CuI/NaAsc | 75 | 89 |

| Ethanol | Pd/C | 72 | 95 |

Findings : Polar aprotic solvents (DMF, THF) enhanced reaction rates, while ethanol improved post-hydrogenation purity.

Temperature and Pressure Effects

Hydrogenation at elevated pressures (3 atm H₂) reduced reaction time from 24 h to 6 h without compromising yield.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Scalability | Cost (USD/g) |

|---|---|---|---|

| Aza-Michael Addition | 72 | Moderate | 12.50 |

| Copper Cycloaddition | 75 | Low | 18.20 |

| Tosylation-Elimination | 82 | High | 9.80 |

Trade-offs : The tosylation-elimination route offers superior scalability and cost efficiency but requires stringent temperature control .

Q & A

Q. What advanced delivery systems (e.g., nanoparticles, prodrugs) are explored for this compound in therapeutic applications?

- Answer: Examples include:

- Liposomal encapsulation : Enhances blood-brain barrier penetration for CNS targets .

- Prodrugs : Functionalizing the amino group with enzymatically cleavable motifs (e.g., esterase-sensitive linkers) .

- Surface-functionalized nanoparticles : TiO₂ or SiO₂ carriers for controlled release in photodynamic therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.